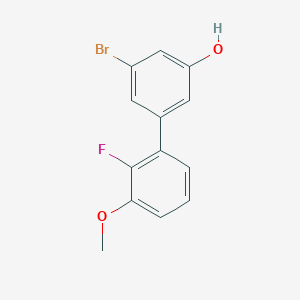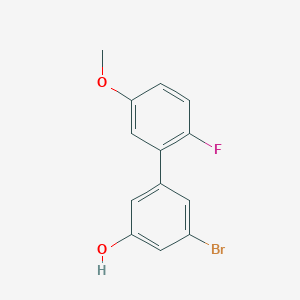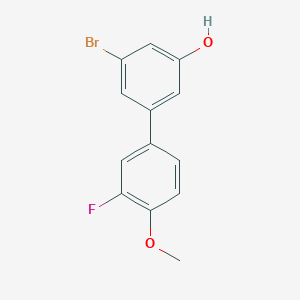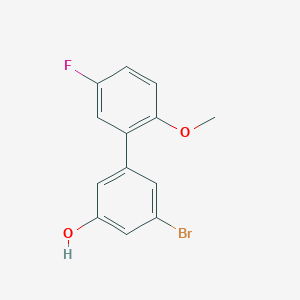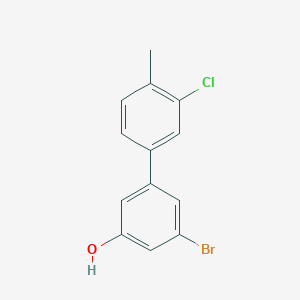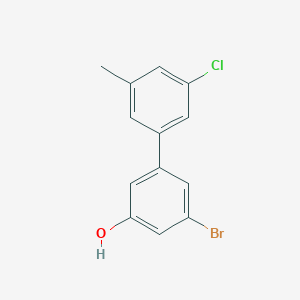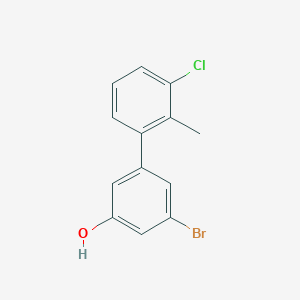
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% (3-B5CMPP) is a compound used in a variety of scientific research applications. It is a brominated phenol derivative that has a wide range of uses in laboratory experiments due to its unique properties.
Scientific Research Applications
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 3-bromo-5-chloro-2-methylphenol. It has also been used as a catalyst in organic synthesis reactions and as a starting material for the preparation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows it to interact with other molecules in a variety of ways. For example, it can act as an acid catalyst, allowing for the formation of new bonds between molecules. It can also act as an electron-donating group, which can lead to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% are not well understood. However, it has been shown to have some antibacterial activity against certain strains of bacteria. It has also been shown to have some antiviral activity against certain strains of viruses.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in organic solvents, which makes it ideal for use in organic synthesis reactions. However, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its antibacterial and antiviral activities, as well as its potential use as a catalyst in organic synthesis reactions. Additionally, further research into its mechanism of action may reveal new applications for the compound. Finally, further research into its solubility in various solvents could lead to new uses for the compound in laboratory experiments.
Synthesis Methods
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-4-methylphenol with bromine in the presence of an aqueous sodium hydroxide solution. The reaction is carried out at a temperature of 80°C for four hours and yields a 95% pure product.
properties
IUPAC Name |
3-bromo-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDUHDITVXKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686415 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1261925-54-5 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





